

A Technical Guide to 5-(Trifluoromethoxy)-1H-indazole

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Compound of Interest

Compound Name: 5-(Trifluoromethoxy)-1H-indazole

Cat. No.: B173289

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Abstract

This technical guide provides a comprehensive overview of **5-(Trifluoromethoxy)-1H-indazole** (CAS Number: 105391-76-2), a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and potential biological applications. Detailed experimental protocols for the synthesis of the indazole core are provided, along with a discussion of the known roles of related substituted indazoles in modulating key signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel indazole-based compounds.

Chemical Identity and Properties

5-(Trifluoromethoxy)-1H-indazole is a substituted indazole with a trifluoromethoxy group at the 5-position of the bicyclic aromatic ring system. The presence of the trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Table 1: Physicochemical Properties of **5-(Trifluoromethoxy)-1H-indazole**

Property	Value	Source
CAS Number	105391-76-2	[1]
Molecular Formula	C ₈ H ₅ F ₃ N ₂ O	[2]
Molecular Weight	202.13 g/mol	[2]
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	
Boiling Point	Not specified in available literature	
Solubility	Not specified in available literature	
Purity (Typical)	97.0%	[1]

Note: Experimental data for several physical properties are not readily available in the public domain.

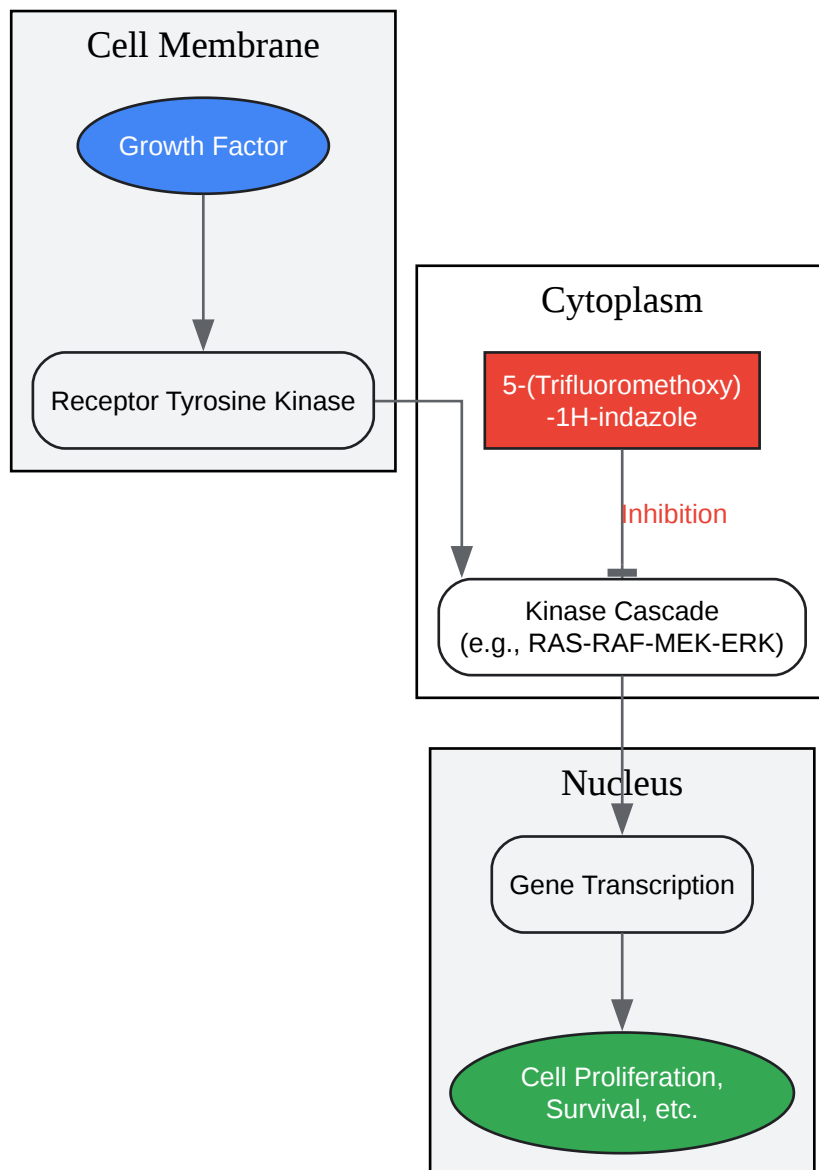
Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **5-(Trifluoromethoxy)-1H-indazole** is not extensively published, general methods for the synthesis of substituted indazoles are well-established. A common and versatile approach involves the cyclization of appropriately substituted ortho-toluidine derivatives.

General Experimental Protocol: Synthesis of 1H-Indazoles from o-Toluidine Derivatives

This protocol is a representative method for the synthesis of the indazole core and can be adapted for the synthesis of **5-(Trifluoromethoxy)-1H-indazole**, likely starting from 2-methyl-4-(trifluoromethoxy)aniline.

Reaction Scheme:



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References

- 1. 5-(trifluoromethoxy)-1H-indazole Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsr.com [chemsrc.com]
- 2. 105391-76-2|5-(Trifluoromethoxy)-1H-indazole|BLD Pharm [bldpharm.com]
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